

molecular weight of (S)-(+)-1-Benzyloxy-2-propanol

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Compound of Interest

Compound Name: (S)-(+)-1-Benzyloxy-2-propanol

Cat. No.: B1356394

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Technical Guide: (S)-(+)-1-Benzyloxy-2-propanol

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties of **(S)-(+)-1-Benzyloxy-2-propanol**, with a primary focus on its molecular weight and chemical identity.

Chemical Identity and Molecular Weight

(S)-(+)-1-Benzyloxy-2-propanol is a chiral building block commonly used in stereoselective synthesis.^{[1][2]} Its fundamental properties are crucial for stoichiometric calculations in reaction planning and for its characterization in analytical chemistry. The molecular weight is a key parameter derived from its chemical formula.

The empirical formula for **(S)-(+)-1-Benzyloxy-2-propanol** is $C_{10}H_{14}O_2$.^{[3][4][5]} Based on this formula, the calculated molecular weight is 166.22 g/mol.^{[1][3][5][6]}

Physicochemical Data

The quantitative properties of **(S)-(+)-1-Benzyloxy-2-propanol** are summarized in the table below for easy reference.

| Property | Value | Reference |
|-------------------|---|--------------|
| Molecular Weight | 166.22 g/mol | [1][3][5][6] |
| Exact Mass | 166.099380 Da | [7] |
| Molecular Formula | C ₁₀ H ₁₄ O ₂ | [1][3][4] |
| CAS Number | 85483-97-2 | [3][4][5][7] |
| Density | 1.044 g/mL at 25 °C | [3] |
| Boiling Point | 263.8 ± 15.0 °C at 760 mmHg | [7] |
| Flash Point | 108.8 °C (227.8 °F) | [3][7] |
| Refractive Index | n ₂₀ /D 1.510 | [3] |
| Optical Activity | [α] ₂₀ /D +14.5° (c = 1 in chloroform) | [3] |
| InChI Key | KJBPYIUAQLPHJG-VIFPVBQESA-N | [3] |
| SMILES | C--INVALID-LINK-- COCC1CCCCC1 | [3] |

Structural Information and Visualization

The structural formula provides a visual representation of the atomic arrangement and connectivity within the molecule. The following diagram illustrates the chemical structure of **(S)-(+)-1-Benzyloxy-2-propanol**.

Chemical structure of **(S)-(+)-1-Benzyloxy-2-propanol**.

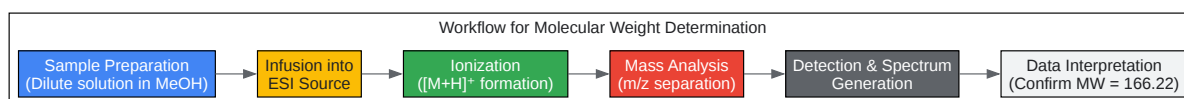
Experimental Protocol: Molecular Weight Determination

The molecular weight of a chemical compound like **(S)-(+)-1-Benzyloxy-2-propanol** is typically confirmed using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ions.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

- **Sample Preparation:** A dilute solution of **(S)-(+)-1-Benzyloxy-2-propanol** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Infusion:** The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.
- **Ionization:** A high voltage is applied to the capillary tip, causing the sample to nebulize into a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte, typically protonated molecules $[M+H]^+$ or adducts with sodium $[M+Na]^+$.
- **Mass Analysis:** The generated ions are directed into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions based on their m/z ratio.
- **Detection:** The detector records the abundance of ions at each m/z value, generating a mass spectrum.
- **Data Interpretation:** The molecular weight is confirmed by identifying the peak corresponding to the molecular ion or its common adducts. For **(S)-(+)-1-Benzyloxy-2-propanol** (MW = 166.22), one would expect to see a prominent peak at $m/z \approx 167.23$ for $[M+H]^+$ or $m/z \approx 189.21$ for $[M+Na]^+$.

The following diagram illustrates the general workflow for this experimental determination.



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General workflow for ESI-MS molecular weight analysis.

Applications in Research and Development

(S)-(+)-1-Benzyloxy-2-propanol serves as a valuable chiral intermediate in organic synthesis. Its defined stereochemistry is essential for the construction of complex chiral molecules. Documented applications include its use as a reactant in the preparation of:

- (S)-N-(2-phosphonomethoxypropyl) derivatives of purine and pyrimidine bases, which are relevant in antiviral and nucleotide research.[3]
- (S)-1-(benzyloxy)propan-2-yl 4-methylbenzenesulfonate, a key intermediate for further synthetic transformations.[3]

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